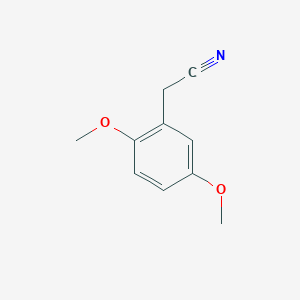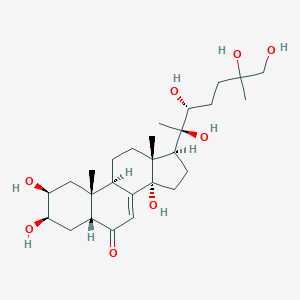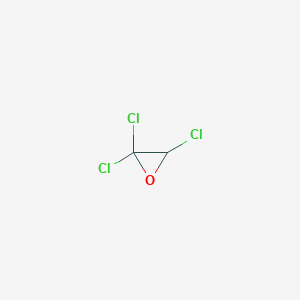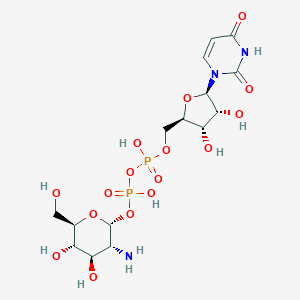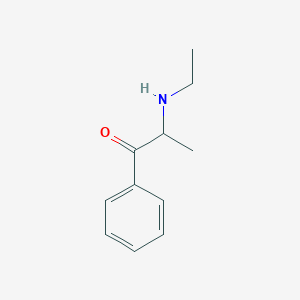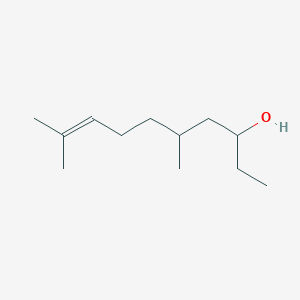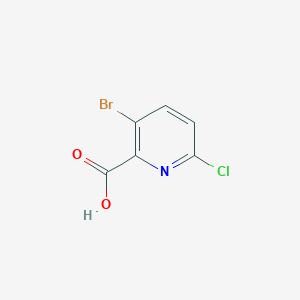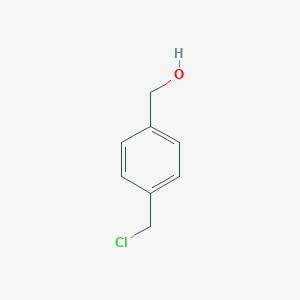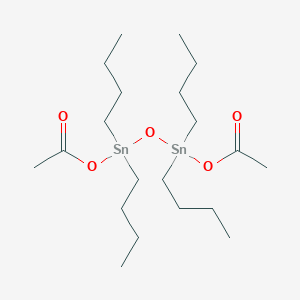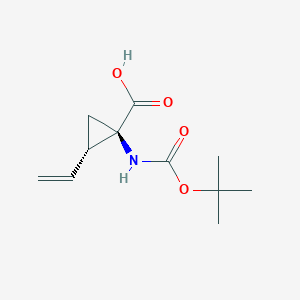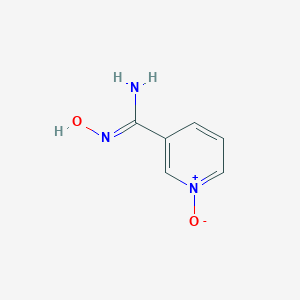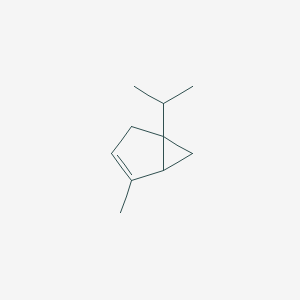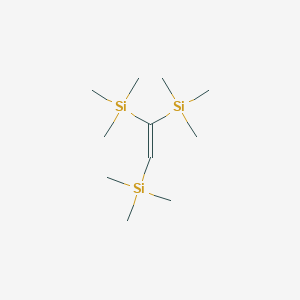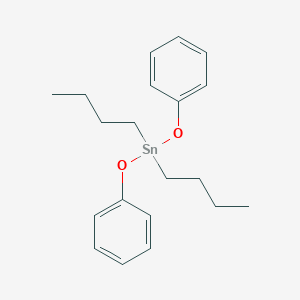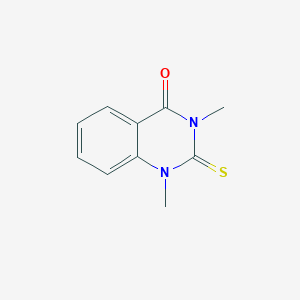
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. DMQX is synthesized through a multi-step process that involves the condensation of anthranilic acid and ethyl acetoacetate, followed by cyclization and thionation.
作用机制
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- acts as a non-competitive antagonist of the ionotropic glutamate receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, which prevents the receptor from opening and allows the influx of ions. This leads to a reduction in the activity of the receptor and a decrease in synaptic transmission.
生化和生理效应
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which can have a number of downstream effects. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has also been shown to have anti-convulsant properties, which makes it a potential treatment for epilepsy.
实验室实验的优点和局限性
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of advantages for lab experiments. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which allows researchers to study the effects of glutamate on various cellular processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of limitations. It is highly toxic and can cause cell death at high concentrations. It also has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-. One potential area of research is the development of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- analogs that have improved pharmacokinetic properties. Another potential area of research is the study of the effects of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- on other glutamate receptors, such as the metabotropic glutamate receptor. Finally, research could be conducted on the potential therapeutic applications of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, such as its use as an anti-convulsant or as a treatment for neurodegenerative diseases.
合成方法
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- involves a multi-step process that begins with the condensation of anthranilic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then cyclized to form the quinazolinone ring. Finally, the thioxo group is introduced through thionation using phosphorus pentasulfide. The overall yield of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- synthesis is around 25%.
科学研究应用
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is used to block the activity of glutamate receptors, which allows researchers to study the effects of glutamate on various cellular processes.
属性
CAS 编号 |
17730-53-9 |
|---|---|
产品名称 |
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- |
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
InChI 键 |
GIZBHMKUYIKTCC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
其他 CAS 编号 |
17730-53-9 |
同义词 |
2,3-Dihydro-1,3-dimethyl-2-thioxoquinazolin-4(1H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



